2,6-Dimercaptopyridine
Overview
Description
2,6-Dimercaptopyridine is a sulfur-containing organic compound with the chemical formula C5H5NS2 . It is also known by other names, including pyridine-2,6-dithiol and 6-mercapto-1H-pyridine-2-thione . The compound appears as a yellow crystalline solid and is derived from pyridine. Its primary applications lie in acylating reactions .
Synthesis Analysis
The synthesis of This compound involves the introduction of sulfur atoms into the pyridine ring. Various methods exist for its preparation, including thiolation of pyridine derivatives or direct synthesis from pyridine and elemental sulfur. Detailed synthetic pathways can be found in relevant literature .
Molecular Structure Analysis
The molecular structure of This compound consists of a pyridine ring (C5H5N) with two thiol (-SH) groups attached at positions 2 and 6. The arrangement of sulfur atoms imparts its unique properties and reactivity .
Scientific Research Applications
Zeolite Chemistry
2,6-Dimercaptopyridine has been studied in the context of zeolite chemistry. In a research by Jacobs and Heylen (1974), it was used to react selectively with hydroxyl groups in CaY, HY, and NaY zeolites, thereby helping to understand the selectivity towards Bronsted and Lewis sites in zeolites (Jacobs & Heylen, 1974).
Coordination Chemistry
Halcrow (2005) reviewed the synthesis and complex chemistry of derivatives of 2,6-di(pyrazol-1-yl)pyridine and 2,6-di(pyrazol-3-yl)pyridine, noting their use in luminescent lanthanide compounds for biological sensing and iron complexes showing unusual thermal and photochemical spin-state transitions (Halcrow, 2005).
Ion Mobility Spectrometry
In a study by Eiceman, Nazarov, and Stone (2003), compounds including 2,6-di-t-butyl pyridine (a derivative of this compound) were used to standardize reduced mobilities in ion mobility spectrometry (Eiceman, Nazarov, & Stone, 2003).
Supramolecular Chemistry
Schubert and Eschbaumer (1999) utilized 2,6-Bis(trimethyltin)pyridine, a derivative of this compound, for Stille-type coupling procedures in the development of pyridine-based ligands for supramolecular chemistry (Schubert & Eschbaumer, 1999).
Microwave-Assisted Synthesis
Guo-Fu Zhang et al. (2010) explored the synthesis of pyridine 2, 6-dicarboxylic acid using microwave irradiation, starting from 2,6-dimethylpyridine, a related compound (Zhang et al., 2010).
Transition Metal Complexes
Kaufman and Robinson (1968) studied the complexes of this compound with transition metal ions, focusing on the synthesis and pattern of complexation (Kaufman & Robinson, 1968).
Magnetic Refrigerants
Dermitzaki et al. (2013explored the use of pyridine-2,6-dimethanol, a related compound to this compound, in 3d/4f metal cluster chemistry, leading to the development of a ferrimagnetic {Cu(II)15Gd(III)7} cagelike molecule. This compound exhibited potential as a low-temperature magnetic refrigerant (Dermitzaki et al., 2013).
Tautomeric Equilibrium Study
Jian (1998) conducted ab initio calculations for the thione thiol tautomeric equilibrium of 2,6 dimercaptopyridine, focusing on solvent effects. This research provided insights into the molecular geometry and tautomerism energies, contributing to a deeper understanding of the compound's behavior in various solvents (Jian, 1998).
Oxovanadium Complexes
Shongwe et al. (2006) investigated oxovanadium complexes containing 2,6-diacetylpyridine bis(thiosemicarbazonate), offering insights into the structure and magnetic properties of these complexes. This research is significant in the study of metal-ligand interactions and their potential applications (Shongwe et al., 2006).
Single-Molecule Magnets
Brechin et al. (1999) developed a new class of single-molecule magnets using pyridine-2,6-dimethanol, demonstrating the compound's utility in creating materials with unique magnetic properties (Brechin et al., 1999).
Oxorhenium Complexes
Nock et al. (2000) synthesized and characterized novel oxorhenium complexes with 2,6-dimercaptomethylpyridine, contributing to the understanding of rhenium chemistry and its potential applications in various fields (Nock et al., 2000).
Properties
IUPAC Name |
6-sulfanyl-1H-pyridine-2-thione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NS2/c7-4-2-1-3-5(8)6-4/h1-3H,(H2,6,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVEUMXILHQDFLT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=S)NC(=C1)S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80178650 | |
Record name | 6-Mercapto-1H-pyridine-2-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80178650 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23941-53-9 | |
Record name | 6-Mercapto-2(1H)-pyridinethione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23941-53-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Mercapto-1H-pyridine-2-thione | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023941539 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-Mercapto-1H-pyridine-2-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80178650 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-mercapto-1H-pyridine-2-thione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.754 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.